(5-Methoxybenzo[d]isoxazol-3-yl)methanol
Description
(5-Methoxybenzo[d]isoxazol-3-yl)methanol is a benzo[d]isoxazole derivative featuring a methoxy (-OCH₃) substituent at position 5 and a hydroxymethyl (-CH₂OH) group at position 2. This compound is part of a broader class of isoxazole-containing molecules, which are valued in medicinal chemistry for their diverse biological activities, including antimicrobial, anti-inflammatory, and CNS-modulating properties .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(5-methoxy-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C9H9NO3/c1-12-6-2-3-9-7(4-6)8(5-11)10-13-9/h2-4,11H,5H2,1H3 |
InChI Key |
SFTFLUXYAYDZAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxybenzo[d]isoxazol-3-yl)methanol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper(I) or ruthenium(II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (5-Methoxybenzo[d]isoxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (5-Methoxybenzo[d]isoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, (5-Methoxybenzo[d]isoxazol-3-yl)methanol can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5-Methoxybenzo[d]isoxazol-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The isoxazole ring can interact with biological macromolecules, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, or the presence of fused aromatic systems. Below is a comparative table of physicochemical properties:
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